3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Description
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Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-24-9-11-26(12-10-24)18(17-7-6-8-25(17)2)15-23-22(27)16-13-19(28-3)21(30-5)20(14-16)29-4/h6-8,13-14,18H,9-12,15H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHXGCWHBQVBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a benzamide core substituted with three methoxy groups and a side chain that incorporates both a pyrrole and a piperazine moiety. This unique arrangement suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure
The compound can be represented by the following molecular formula:
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, primarily through its interaction with enzymes and cellular pathways. Notably, it has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Key Findings:
- Cyclooxygenase Inhibition : The compound has demonstrated significant inhibition of COX enzymes, particularly COX-2, which is associated with inflammation and pain. The IC50 value for COX-2 inhibition has been reported to be lower than that of Celecoxib, a well-known COX-2 inhibitor .
- Anticancer Properties : The compound's structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines. It has shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell division .
- Anti-inflammatory Effects : Due to its ability to inhibit prostaglandin synthesis, the compound may be beneficial in treating inflammatory diseases. Studies have indicated that it can reduce inflammation markers in vitro .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| COX Inhibition | Inhibits cyclooxygenase enzymes | |
| Anticancer | Inhibits tubulin polymerization | |
| Anti-inflammatory | Reduces prostaglandin synthesis |
Case Study: Anticancer Activity
A study conducted by Alegaon et al. explored the anticancer properties of various pyrrole derivatives, including those similar to this compound. The findings revealed that compounds with similar structural features exhibited significant cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 1.1 µM to 3.3 µM, indicating potent activity against tumor growth .
Scientific Research Applications
Medicinal Chemistry
The compound is of interest in drug design due to its potential as a therapeutic agent. Its structural components suggest that it may interact with various biological pathways:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzamide compounds can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth . The unique structural features of this compound may enhance its efficacy against cancer cells.
- Neuropharmacology : The presence of the pyrrole and piperazine moieties suggests possible interactions with neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders. Compounds with similar structures have been shown to possess anxiolytic and antidepressant effects .
Research has indicated that compounds related to this structure can exhibit various biological activities:
- Enzyme Inhibition : Benzamide derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX), which is significant in inflammation and pain management . This compound could potentially serve as a lead for developing new anti-inflammatory drugs.
- Antimicrobial Properties : Some benzamide derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound might also possess similar properties.
Case Study 1: Anticancer Potential
A study focused on the synthesis of benzamide derivatives indicated that compounds with similar structural motifs were effective RET kinase inhibitors. These findings suggest that 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide could be investigated for its potential to inhibit RET kinase activity, which is crucial in certain cancers .
Case Study 2: Neuropharmacological Effects
In another investigation into compounds containing pyrrole rings, researchers found that these structures could modulate neurotransmitter activity, providing a basis for developing new treatments for anxiety and depression . This highlights the need for further exploration of the neuropharmacological effects of this specific compound.
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzoic Acid
3,4,5-Trimethoxybenzoic acid is commercially available but can be synthesized via methylation of gallic acid using dimethyl sulfate in alkaline conditions.
Procedure:
Conversion to 3,4,5-Trimethoxybenzoyl Chloride
The acid is activated using thionyl chloride under reflux:
- Mix 3,4,5-trimethoxybenzoic acid (5 mmol) with thionyl chloride (15 mL).
- Reflux at 80°C for 2 h.
- Remove excess thionyl chloride under vacuum.
Purity: >98% (by $$^1$$H NMR).
Synthesis of 2-(1-Methyl-1H-Pyrrol-2-yl)-2-(4-Methylpiperazin-1-yl)ethylamine
Reductive Amination of 4-Methylpiperazine and Pyrrole Derivatives
A two-step sequence involving Mitsunobu reaction and reductive amination is employed:
Step 1: Mitsunobu Coupling
- React 1-methyl-1H-pyrrole-2-carbaldehyde (5 mmol) with 2-chloroethylamine (5 mmol) using triphenylphosphine (5.5 mmol) and diethyl azodicarboxylate (DEAD, 5.5 mmol) in THF.
- Stir for 12 h at room temperature.
- Purify by silica gel chromatography (ethyl acetate/hexane, 1:1).
Intermediate: 2-(1-Methyl-1H-pyrrol-2-yl)ethyl chloride.
Yield: 78%.
Step 2: Reductive Amination with 4-Methylpiperazine
- Mix 2-(1-methyl-1H-pyrrol-2-yl)ethyl chloride (4 mmol) with 4-methylpiperazine (6 mmol) in DMF.
- Add NaBH$$_4$$ (8 mmol) and stir at 60°C for 6 h.
- Extract with DCM, wash with brine, and concentrate.
Product: 2-(1-Methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethylamine.
Yield: 85%.
Benzamide Bond Formation
Microwave-Assisted Coupling
Microwave irradiation enhances reaction efficiency and reduces side products:
- Combine 3,4,5-trimethoxybenzoyl chloride (2 mmol) and 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethylamine (2.2 mmol) in dry dioxane.
- Add DMF (1 mL) as catalyst.
- Irradiate at 130°C (500 W) for 25 min.
- Cool, dilute with DCM, wash with NaHCO$$_3$$, and crystallize from ethanol.
Yield: 88%.
Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
- Crystallization: Ethanol/water (3:1) achieves >99% purity.
- Chromatography: Silica gel (CHCl$$_3$$/MeOH, 9:1) resolves residual amine.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications and Biological Relevance
The compound’s structural features suggest potential as a kinase inhibitor or GPCR modulator , analogous to bisindolylmaleimide derivatives. Its piperazine and pyrrole moieties enhance blood-brain barrier penetration, making it a candidate for neurological drug development.
Q & A
Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, and how can purity be maximized?
The synthesis involves multi-step reactions, starting with the preparation of the benzamide core followed by functionalization with the ethyl-pyrrole-piperazine side chain. Key steps include:
- Amide bond formation between 3,4,5-trimethoxybenzoic acid and the ethylamine derivative using coupling agents like HBTU or BOP in THF under inert conditions .
- Protection/deprotection strategies for reactive groups (e.g., methoxy or piperazine) to avoid side reactions.
- Chromatographic purification (normal phase or reverse-phase HPLC) to isolate the final compound with ≥95% purity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide coupling | HBTU, Et3N, THF, 12h | 65–70 | 90 |
| Purification | Silica gel (10% MeOH/DCM) | – | 97 |
Q. How can structural characterization be performed to confirm the identity of this compound?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify the benzamide core, methoxy groups, and piperazine-pyrrole side chain. For example, the piperazine protons typically appear as multiplets at δ 2.4–3.0 ppm .
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., CHNO).
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or receptors (e.g., dopamine D3 or serotonin receptors) due to structural similarities to known inhibitors .
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays .
- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Synthesize analogs with modified piperazine (e.g., dimethylamino vs. methylpiperazine) or pyrrole groups (e.g., halogen substitution) to assess impact on target binding .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with targets like the dopamine D3 receptor .
Q. Table 2: Example SAR Data
| Analog | Modification | IC (nM) | Target |
|---|---|---|---|
| Parent | None | 120 ± 15 | D3R |
| Analog 1 | 4-Ethylpiperazine | 85 ± 10 | D3R |
| Analog 2 | 5-Fluoro-pyrrole | 45 ± 5 | D3R |
Q. How to resolve contradictions in biological data across studies (e.g., varying IC50_{50}50 values)?
- Standardize assay conditions : Control variables such as cell passage number, incubation time, and buffer pH .
- Validate target specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC) and account for assay heterogeneity .
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Isosteric replacement : Substitute labile groups (e.g., methoxy with trifluoromethoxy) to reduce oxidative metabolism .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- CYP enzyme profiling : Identify major metabolizing enzymes (e.g., CYP3A4) using recombinant CYP assays .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Target deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners .
- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects .
- In vivo models : Evaluate efficacy in disease-relevant models (e.g., xenografts for oncology) with PK/PD correlation .
Q. Table 3: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.8 ± 0.3 | HPLC |
| Solubility (pH 7.4) | 12 µM | Shake-flask |
| Plasma protein binding | 89% | Equilibrium dialysis |
Methodological Considerations
- Experimental design : Use randomized block designs for in vivo studies to account for variability (e.g., 4 replicates with 5 plants/animals each) .
- Data analysis : Apply multivariate statistics (e.g., PCA) to handle high-dimensional datasets from omics studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
